N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide is a complex organic compound characterized by its benzoxazole and acetamide functional groups
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-16-6-5-7-19(14-16)27-15-22(26)24-18-12-10-17(11-13-18)23-25-20-8-3-4-9-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQAFZWOHIUTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide typically involves multiple steps, starting with the formation of the benzoxazole core This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzoxazole core makes it a valuable intermediate in the creation of fluorescent dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide may be employed in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents in the treatment of various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can bind to receptors or enzymes, modulating their activity and influencing biological processes. The acetamide group may also play a role in enhancing the compound's binding affinity and selectivity.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in cellular signaling pathways. By modulating these targets, it can influence various physiological processes, such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide: This compound shares the benzoxazole core but has a cyanoacetamide group instead of the phenoxyacetamide group.
N: 2 -1,3-benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alanine: Another benzoxazole derivative with different substituents and functional groups.
Uniqueness: N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
